UPF-648

Description

Properties

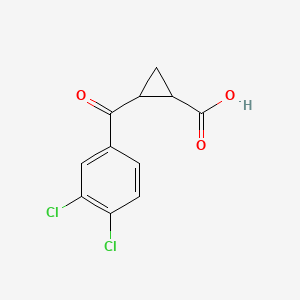

IUPAC Name |

(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRKMOHDGFGXLN-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of UPF-648: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, known as the kynurenine pathway. By selectively blocking KMO, UPF-648 effectively modulates the pathway's downstream metabolites, decreasing the production of neurotoxic compounds while increasing the formation of neuroprotective agents. This targeted action makes UPF-648 a significant tool for research into neurodegenerative diseases and other conditions where the kynurenine pathway is implicated. This guide provides a detailed overview of the mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant biological pathways.

Core Mechanism of Action

UPF-648 exerts its effects through direct, competitive inhibition of the enzyme kynurenine 3-monooxygenase.[1][2] KMO is a flavin-dependent monooxygenase that hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[3][4] This is a pivotal step in the kynurenine pathway, leading to the eventual production of the neurotoxin quinolinic acid (QUIN).[5][6]

The inhibitory action of UPF-648 is highly specific; it shows potent inhibition of KMO while being largely ineffective at blocking kynurenine aminotransferase (KAT) activity, another key enzyme in the pathway that converts kynurenine to the neuroprotective kynurenic acid (KYNA).[1][2][6] This selectivity is crucial to its therapeutic potential.

Structurally, UPF-648 binds within the active site of KMO in close proximity to the flavin adenine dinucleotide (FAD) cofactor.[1][7][8] This binding event induces a conformational change in the enzyme, which perturbs the local active site structure.[3][7][9] The altered conformation prevents the productive binding of the natural substrate, L-kynurenine, thereby inhibiting the catalytic activity of the enzyme.[1][7][8]

The consequences of KMO inhibition by UPF-648 are a significant shift in the metabolic flux of the kynurenine pathway. The blockage of the pathway leading to 3-HK and QUIN results in an accumulation of L-kynurenine.[1][6] This surplus L-kynurenine is then shunted towards the alternative branch of the pathway, where it is converted by KAT into the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA).[1][5][7]

Quantitative Data Summary

The inhibitory potency of UPF-648 against KMO has been quantified in several studies. The following table summarizes the key quantitative metrics.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 20 nM | Not specified | [1][7] |

| Kᵢ | 56.7 nM | Recombinant Human KMO | [7] |

| Kₑ | 137.8 ± 8 nM | Wild-type Yeast KMO | [7][8] |

| % Inhibition | 81 ± 10% | at 1 µM | [1][2] |

| % Inhibition | Total Blockade | at 0.01 and 0.1 mM | [1] |

Signaling Pathway and Mechanism of Inhibition Diagrams

The following diagrams illustrate the kynurenine pathway and the mechanism of UPF-648's inhibitory action.

Caption: The Kynurenine Pathway and the inhibitory action of UPF-648 on KMO.

Caption: A generalized experimental workflow for determining the inhibitory activity of UPF-648 on KMO.

Experimental Protocols

The characterization of UPF-648's mechanism of action has relied on a combination of in vitro enzyme kinetics, and structural biology techniques. Below are detailed methodologies for key experiments.

KMO Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of UPF-648 on KMO activity.

Materials:

-

Recombinant human or yeast KMO

-

L-kynurenine (substrate)

-

NADPH (cofactor)

-

UPF-648 (inhibitor)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., trichloroacetic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

A reaction mixture is prepared containing the reaction buffer, NADPH, and varying concentrations of UPF-648.

-

The reaction is initiated by the addition of L-kynurenine and the KMO enzyme.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

The reaction is terminated by the addition of a quenching solution.

-

The quenched reaction mixture is centrifuged to pellet precipitated protein.

-

The supernatant is analyzed by HPLC to separate and quantify the substrate (L-kynurenine) and the product (3-hydroxykynurenine).

-

The percentage of KMO inhibition is calculated for each concentration of UPF-648 by comparing the amount of 3-hydroxykynurenine produced in the presence of the inhibitor to that produced in a control reaction without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the UPF-648 concentration and fitting the data to a sigmoidal dose-response curve.

Binding Affinity Determination (Fluorescence Perturbation Assay)

Objective: To determine the dissociation constant (Kd) of the KMO-UPF-648 complex.

Materials:

-

Purified KMO (yeast KMO has been used for this due to its intrinsic flavin fluorescence)

-

UPF-648

-

Spectrofluorometer

Procedure:

-

A solution of purified KMO is placed in a cuvette, and its baseline fluorescence emission is measured (excitation typically around 450 nm, emission around 520 nm for the FAD cofactor).

-

Aliquots of a concentrated UPF-648 solution are titrated into the KMO solution.

-

After each addition, the mixture is allowed to equilibrate, and the fluorescence emission is recorded.

-

The binding of UPF-648 to KMO perturbs the local environment of the FAD cofactor, leading to a change in its fluorescence intensity.

-

The change in fluorescence is plotted against the concentration of UPF-648.

-

The resulting binding curve is fitted to a suitable binding equation (e.g., the Morrison equation for tight-binding inhibitors) to calculate the dissociation constant (Kd).[7]

Conclusion

UPF-648 is a well-characterized, potent, and selective inhibitor of kynurenine 3-monooxygenase. Its mechanism of action, involving the direct competitive inhibition of KMO and the subsequent shunting of the kynurenine pathway towards the production of the neuroprotective metabolite kynurenic acid, is supported by robust quantitative data and structural studies. The detailed experimental protocols provided herein offer a foundation for the further investigation and application of UPF-648 in preclinical research, particularly in the context of neurodegenerative disorders. The availability of the KMO-UPF-648 co-crystal structure provides a valuable template for the structure-based design of next-generation KMO inhibitors with improved pharmacokinetic properties.[7][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

UPF-648: A Potent Inhibitor of Kynurenine 3-Monooxygenase for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the neurotoxin quinolinic acid (QUIN).[3][4] By inhibiting KMO, UPF-648 effectively shifts the kynurenine pathway towards the production of the neuroprotective kynurenic acid (KYNA), making it a valuable tool for studying the role of this pathway in neurodegenerative disorders such as Huntington's, Alzheimer's, and Parkinson's diseases.[1][2][4] This technical guide provides a comprehensive overview of UPF-648, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

UPF-648 acts as a tight-binding inhibitor of KMO.[1] Structural studies have revealed that UPF-648 binds in close proximity to the FAD cofactor within the active site of the enzyme.[1][3] This binding perturbs the local active site structure, thereby preventing the productive binding of the natural substrate, L-kynurenine.[1][2] Specifically, the binding of UPF-648 induces a conformational change in the enzyme, precluding L-kynurenine from accessing the active site.[3][5] Interestingly, the binding of UPF-648 has been observed to accelerate the formation of hydrogen peroxide, suggesting a destabilization of the flavin C4a hydroperoxide intermediate that forms during the natural catalytic cycle.[1]

Quantitative Data

The inhibitory activity and binding affinity of UPF-648 have been characterized across various studies. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 20 nM | Not specified | [1][2] |

| 40 nM | PNU-168754 (a related compound) | [6] | |

| Kᵢ | 56.7 nM | Recombinant Human KMO | [1] |

| Kᴅ | 137.8 ± 8 nM | Wild Type S. cerevisiae KMO | [1] |

| 3.1 ± 0.2 µM | R83M Mutant S. cerevisiae KMO | [1] | |

| 3.2 ± 0.2 µM | R83A Mutant S. cerevisiae KMO | [1] |

Table 1: In Vitro Inhibition and Binding Affinity of UPF-648

| Concentration | % KMO Inhibition | Species/System | Reference |

| 1 µM | 81 ± 10% | Not specified | [2] |

| 0.1 mM | Total Block | Not specified | [2] |

| 0.01 mM | Total Block | Not specified | [2] |

Table 2: Concentration-Dependent Inhibition of KMO by UPF-648

Experimental Protocols

KMO Inhibition Assay (Enzymatic)

A common method to determine the inhibitory potential of compounds like UPF-648 on KMO activity is through an enzymatic assay that measures the consumption of a cofactor, such as NADPH.[7][8]

Materials:

-

Recombinant human KMO enzyme

-

UPF-648 (or other test inhibitors)

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Assay Buffer (e.g., 3X KMO assay buffer)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a solution of the test inhibitor (UPF-648) at various concentrations.

-

In a 96-well plate, add the recombinant human KMO enzyme to each well.

-

Add the test inhibitor to the respective wells and mix.

-

Initiate the enzymatic reaction by adding the substrates, L-Kynurenine and NADPH.

-

Incubate the plate at room temperature for a defined period (e.g., 90 minutes).[7]

-

Measure the absorbance at 340 nm. The signal at this wavelength corresponds to the amount of remaining NADPH and is inversely proportional to KMO activity.[7][8]

-

Calculate the percentage of inhibition for each concentration of the inhibitor relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based KMO Activity Assay

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[9]

Materials:

-

Human Peripheral Blood Mononuclear Cells (hPBMCs)

-

Phorbol 12-myristate 13-acetate (PMA) for cell stimulation

-

UPF-648 (or other test inhibitors)

-

L-Kynurenine (substrate)

-

Cell culture medium and reagents

-

LC-MS/MS for detection of 3-hydroxykynurenine (3-HK)

Procedure:

-

Culture hPBMCs according to standard protocols.

-

Stimulate the cells with PMA to increase endogenous KMO expression and activity.[9]

-

Treat the stimulated cells with varying concentrations of UPF-648.

-

Add exogenous L-kynurenine to the cell culture medium.

-

Incubate the cells for a specific duration to allow for the conversion of L-kynurenine to 3-HK.

-

Collect the cell lysates or culture supernatant.

-

Quantify the levels of 3-HK using a sensitive analytical method such as LC-MS/MS.

-

The reduction in 3-HK levels in the presence of UPF-648 indicates the inhibition of KMO activity.

Signaling Pathways and Experimental Workflows

The Kynurenine Pathway

The following diagram illustrates the central role of KMO in the kynurenine pathway and the effect of its inhibition by UPF-648.

Experimental Workflow for KMO Inhibitor Evaluation

The diagram below outlines a typical workflow for the evaluation of a potential KMO inhibitor like UPF-648, from initial screening to in vivo studies.

In Vivo Studies and Therapeutic Potential

In vivo studies have demonstrated the potential of UPF-648 to modulate the kynurenine pathway and exert neuroprotective effects. Administration of UPF-648 to rodents leads to a significant increase in brain and liver levels of kynurenine and KYNA, accompanied by a reduction in 3-HK and QUIN.[2] In a mouse model of Huntington's disease, UPF-648 provided protection against quinolinic acid-induced neurotoxicity.[1][2] Furthermore, in a chronic kidney disease model in mice, UPF-648 treatment ameliorated motor dysfunction, anxiety, depression, and memory impairment.[10] These findings underscore the therapeutic potential of KMO inhibition as a strategy for treating neurodegenerative and other diseases where the kynurenine pathway is implicated. However, it is important to note that a significant challenge for the therapeutic application of UPF-648 is its limited ability to cross the blood-brain barrier.[1][5]

Conclusion

UPF-648 is a well-characterized and potent inhibitor of kynurenine 3-monooxygenase. Its ability to modulate the kynurenine pathway by decreasing the production of neurotoxic metabolites and increasing the synthesis of the neuroprotective kynurenic acid makes it an invaluable research tool. The data and protocols presented in this guide provide a solid foundation for scientists and drug development professionals working to further elucidate the role of KMO in disease and to develop novel therapeutics targeting this important enzyme. Future efforts in this field will likely focus on developing KMO inhibitors with improved pharmacokinetic properties, particularly enhanced brain penetration.

References

- 1. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

UPF-648 and its Modulatory Effect on Kynurenic Acid Levels: A Technical Overview

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of UPF-648, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO). By elucidating its mechanism of action and summarizing its effects on kynurenic acid (KYNA) levels from various preclinical studies, this document serves as a critical resource for researchers in neuropharmacology and professionals engaged in the development of novel therapeutics targeting the kynurenine pathway.

Core Mechanism of Action

UPF-648 exerts its effects by inhibiting the enzyme kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1][2][3] KMO is a flavin adenine dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane.[3] It catalyzes the conversion of L-kynurenine into 3-hydroxykynurenine (3-HK).[3][4] By inhibiting KMO, UPF-648 effectively diverts the metabolic cascade away from the production of potentially neurotoxic downstream metabolites, such as 3-HK and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[1][2][3] QUIN is a known NMDA receptor agonist that can lead to excitotoxic neuronal death.[5][6]

The binding of UPF-648 to KMO occurs near the FAD cofactor, which perturbs the active site structure and prevents the productive binding of its substrate, L-kynurenine.[1][3] This mechanism has been validated through structural studies of yeast KMO in complex with UPF-648, which serves as a template for understanding its interaction with human KMO due to the conserved active site architecture.[1][3]

Quantitative Effects of UPF-648 on Kynurenine Pathway Metabolites

The inhibitory potency and in vivo efficacy of UPF-648 have been quantified across several studies. The following tables summarize the key quantitative data on the effects of UPF-648 on KMO activity and the subsequent alterations in kynurenine pathway metabolite levels.

Table 1: In Vitro Inhibitory Activity of UPF-648 against Kynurenine 3-Monooxygenase (KMO)

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 20 nM | Not Specified | [1][2][3] |

| Kᵢ | 56.7 nM | Recombinant Human KMO | [3] |

| % Inhibition | 81 ± 10% | Not Specified | [1] |

| Concentration for Inhibition | 1 µM | Not Specified | [1] |

| % Inhibition | Total Block | Not Specified | [1] |

| Concentration for Inhibition | 0.1 and 0.01 mM | Not Specified | [1] |

Table 2: In Vivo Effects of UPF-648 on Kynurenine Pathway Metabolites

| Animal Model | Tissue/Fluid | UPF-648 Dose/Concentration | Change in KYNA | Change in 3-HK | Change in QUIN | Reference |

| Rats (lesioned striatum) | Striatum | 0.1 mM (bilateral injection) | ▲ 27% (significant) | ▼ 77% (significant) | ▼ 66% (significant) | [1] |

| Pregnant Rats/Mice (offspring) | Brain and Liver | 50 mg/kg (i.p.) | Large Increase | Reduction | Reduction | [1] |

| Mice | Not Specified | 100 µM | Shift towards KYNA synthesis | Not Specified | Not Specified | [2][7] |

| Gerbils | Brain and Plasma | Not Specified | Remarkable Increase | Not Specified | Not Specified | [5] |

| Rats (naïve) | Striatum | Intrastriatal application | No significant change | ▼ 64% | Not Specified | [5] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of UPF-648 and a typical experimental approach to assess its effects, the following diagrams are provided in the DOT language for Graphviz.

Caption: Modulation of the Kynurenine Pathway by UPF-648.

Caption: A generalized workflow for evaluating UPF-648 efficacy.

Detailed Experimental Protocols

The following sections provide a detailed methodology for key experiments cited in the literature concerning UPF-648.

In Vitro KMO Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of UPF-648 on KMO activity.

Materials:

-

Recombinant human or other species-specific KMO enzyme.

-

L-kynurenine (substrate).

-

UPF-648 (inhibitor).

-

NADPH.

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection.

Procedure:

-

A reaction mixture is prepared containing the reaction buffer, NADPH, and the KMO enzyme.

-

Varying concentrations of UPF-648 are added to the reaction mixtures. A control reaction with no inhibitor is also prepared.

-

The reaction is initiated by the addition of the substrate, L-kynurenine.

-

The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

The reaction is terminated, often by the addition of an acid (e.g., trichloroacetic acid).

-

The samples are then centrifuged to pellet precipitated proteins.

-

The supernatant is analyzed by HPLC to quantify the formation of the product, 3-hydroxykynurenine (3-HK).

-

The percentage of KMO inhibition is calculated for each concentration of UPF-648 relative to the control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis and Metabolite Analysis in Rodents

Objective: To assess the effect of UPF-648 administration on the extracellular levels of kynurenine pathway metabolites in the brain of living animals.

Materials:

-

Laboratory animals (e.g., male Sprague-Dawley rats).

-

UPF-648.

-

Stereotaxic apparatus for surgery.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Surgical Implantation: Animals are anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is surgically implanted into the brain region of interest (e.g., striatum).

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with aCSF at a low flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline levels of kynurenine pathway metabolites.

-

UPF-648 Administration: UPF-648 is administered to the animal via a chosen route (e.g., intraperitoneal injection, or locally through the microdialysis probe).

-

Post-treatment Collection: Dialysate samples continue to be collected at regular intervals following UPF-648 administration.

-

Sample Analysis: The collected dialysate samples are analyzed using LC-MS/MS to quantify the concentrations of KYNA, 3-HK, and QUIN.

-

Data Analysis: The changes in metabolite concentrations over time are calculated as a percentage of the baseline levels and statistically analyzed.

Conclusion

UPF-648 is a well-characterized and potent inhibitor of KMO that effectively shifts the kynurenine pathway towards the production of the neuroprotective metabolite, kynurenic acid. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of KMO inhibition in neurological and psychiatric disorders characterized by an imbalance in the kynurenine pathway. The provided diagrams offer a clear visual representation of the underlying biochemical pathway and experimental strategies, aiding in the design and interpretation of future studies in this promising area of drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 3. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of UPF-648: A Potent Kynurenine 3-Monooxygenase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway. By inhibiting KMO, UPF-648 effectively modulates the levels of neuroactive metabolites, reducing the production of the neurotoxin 3-hydroxykynurenine (3-HK) and quinolinic acid, while increasing the concentration of the neuroprotectant kynurenic acid (KYNA). This shift in the kynurenine pathway has significant therapeutic implications for a range of neurodegenerative disorders, including Huntington's, Alzheimer's, and Parkinson's diseases. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of UPF-648, including detailed experimental protocols and quantitative data to support further research and drug development efforts.

Introduction

The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals. Dysregulation of this pathway has been implicated in the pathophysiology of numerous neurological and inflammatory diseases. Kynurenine 3-monooxygenase (KMO) occupies a crucial branch point in the KP, catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). Inhibition of KMO represents a promising therapeutic strategy to rebalance the neuroactive metabolites of the KP, favoring the production of the neuroprotective kynurenic acid (KYNA). UPF-648 emerged from a series of 4-aryl-4-oxobutanoic acids as a highly potent KMO inhibitor.[1] Its discovery has been instrumental in elucidating the therapeutic potential of KMO inhibition and has served as a valuable tool for structural and functional studies of the enzyme.

Discovery and Synthesis

UPF-648, with the chemical name 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, was identified through structure-activity relationship (SAR) studies of 4-aryl-4-oxobutanoic acid derivatives.[1] The synthesis of UPF-648 can be achieved through a Friedel-Crafts acylation reaction.

Synthesis Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.

Materials:

-

1,2-Dichlorobenzene

-

Succinic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous dichloromethane.

-

Addition of Reactants: To the solvent, add 1,2-dichlorobenzene and succinic anhydride in equimolar amounts.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (approximately 2.2 equivalents) to the stirred solution. The addition should be controlled to maintain a low temperature.

-

Reaction: After the catalyst addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle heating under reflux may be required if the reaction is sluggish.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid in a well-ventilated fume hood.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl solution and then with deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid can be further purified by recrystallization or column chromatography.

Mechanism of Action

UPF-648 is a potent inhibitor of KMO, an FAD-dependent monooxygenase located on the outer mitochondrial membrane.[2] It binds tightly to the active site of KMO, close to the FAD cofactor, thereby preventing the productive binding of its natural substrate, L-kynurenine.[2][3] This inhibition leads to a shift in the kynurenine pathway, decreasing the production of downstream neurotoxic metabolites, 3-hydroxykynurenine and quinolinic acid, and increasing the levels of the neuroprotective metabolite, kynurenic acid.[2][4]

Kynurenine Pathway Modulation

The inhibitory action of UPF-648 on KMO leads to a significant alteration of the kynurenine pathway metabolite concentrations.

Quantitative Data

The inhibitory potency and binding affinity of UPF-648 for KMO have been determined through various in vitro assays.

Table 1: In Vitro Activity of UPF-648

| Parameter | Species | Value | Reference |

| IC₅₀ | Human | 20 nM | [2] |

| Kᵢ | Human | 56.7 nM | [2] |

| KMO Inhibition | Rat | 81 ± 10% at 1 µM | [4] |

Experimental Protocols

KMO Inhibition Assay (HPLC-Based)

This protocol describes a method to determine the inhibitory activity of compounds like UPF-648 on KMO by measuring the formation of 3-hydroxykynurenine from L-kynurenine using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human KMO enzyme

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

UPF-648 (or other test inhibitors)

-

Assay Buffer (e.g., 20 mM potassium phosphate buffer, pH 8.0, containing 50 mM NaCl and 7 mM 2-mercaptoethanol)

-

HPLC system with UV detector

-

Trichloroacetic acid (TCA) for reaction termination

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, NADPH, and the KMO enzyme.

-

Inhibitor Addition: Add UPF-648 or the test compound at various concentrations to the reaction mixture. A control with no inhibitor should be included.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-kynurenine.

-

Incubation: Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding TCA to precipitate the protein.

-

Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: Analyze the supernatant using an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to detect 3-hydroxykynurenine (e.g., at 365 nm).

-

Data Analysis: Quantify the amount of 3-hydroxykynurenine produced in the presence and absence of the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.

Flavin Fluorescence Binding Assay

This protocol describes a method to determine the binding affinity of UPF-648 to KMO by measuring the perturbation of the intrinsic fluorescence of the FAD cofactor upon ligand binding.

Materials:

-

Purified KMO enzyme

-

UPF-648

-

Assay Buffer (e.g., 20 mM potassium phosphate buffer, pH 8.0, 50 mM NaCl, 7 mM 2-mercaptoethanol)

-

Fluorometer

Procedure:

-

Sample Preparation: Prepare a solution of KMO in the assay buffer in a fluorescence cuvette.

-

Instrument Setup: Set the fluorometer with an excitation wavelength of 450 nm and measure the emission spectrum, with the peak fluorescence of FAD typically around 520 nm.

-

Titration: Sequentially add increasing concentrations of UPF-648 to the KMO solution.

-

Measurement: After each addition and a brief equilibration period, record the fluorescence intensity at 520 nm.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the UPF-648 concentration. Fit the data to a suitable binding equation (e.g., the Morrison equation) to determine the dissociation constant (Kd).[2]

In Vivo Efficacy Study in a Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of UPF-648 in a mouse model of neurodegeneration.

Materials:

-

Transgenic or neurotoxin-induced mouse model of a neurodegenerative disease

-

UPF-648 formulated for in vivo administration (e.g., intraperitoneal injection)

-

Vehicle control

-

Equipment for sample collection (e.g., brain tissue, plasma)

-

Analytical instruments for metabolite analysis (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: Acclimate the mice to the housing conditions for a week before the experiment.

-

Grouping and Dosing: Randomly assign mice to treatment groups (vehicle control and UPF-648 at different doses). Administer UPF-648 or vehicle according to the study design (e.g., daily intraperitoneal injections of 50 mg/kg).[4]

-

Behavioral Testing: Perform relevant behavioral tests to assess neurological function at baseline and throughout the study.

-

Sample Collection: At the end of the study, euthanize the animals and collect brain tissue and blood samples.

-

Metabolite Analysis: Process the tissue and plasma samples and analyze the concentrations of kynurenine pathway metabolites (kynurenine, 3-HK, quinolinic acid, KYNA) using LC-MS/MS.

-

Data Analysis: Compare the metabolite levels and behavioral outcomes between the UPF-648 treated and vehicle control groups to assess the in vivo efficacy of the compound.

Structural Insights from Crystallography

The crystal structure of Saccharomyces cerevisiae KMO in complex with UPF-648 has been solved, providing detailed insights into the molecular basis of its inhibitory activity.[2] These studies revealed that UPF-648 binds in the active site, making key interactions with conserved residues that are also present in human KMO.[2] This structural information is invaluable for the rational design of next-generation KMO inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

UPF-648 is a seminal KMO inhibitor that has significantly advanced our understanding of the therapeutic potential of targeting the kynurenine pathway for the treatment of neurodegenerative diseases. Its well-characterized mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy make it an essential tool for researchers in the field. The detailed protocols and data presented in this guide are intended to facilitate further investigation into KMO inhibition and the development of novel therapeutics based on the pioneering work with UPF-648.

References

chemical structure and properties of UPF-648

An In-depth Analysis of the Potent Kynurenine 3-Monooxygenase Inhibitor

This technical guide provides a comprehensive overview of UPF-648, a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the kynurenine pathway. This document details the chemical structure, properties, mechanism of action, and relevant experimental data and protocols associated with UPF-648.

Chemical Structure and Properties

UPF-648, also known as (±)-DBCC, is a small molecule inhibitor of KMO. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Formal Name | (1S,2S)-2-(3,4-dichlorobenzoyl)-cyclopropanecarboxylic acid |

| Synonyms | (±)-DBCC |

| Molecular Formula | C₁₁H₈Cl₂O₃[1] |

| Molecular Weight | 259.09 g/mol [2][3] |

| CAS Number | 213400-34-1[1][2] |

| Appearance | Solid[2] |

| Purity | ≥98%[1] |

| Solubility | Soluble in DMSO[1] |

| Storage | -20°C[1] |

| Stability | ≥ 4 years[1] |

| SMILES | O=C(C1=CC(Cl)=C(C=C1)Cl)[C@@H]2--INVALID-LINK--C(O)=O[1] |

| InChI Key | ZBRKMOHDGFGXLN-BQBZGAKWSA-N[1] |

Mechanism of Action

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical flavin adenine dinucleotide (FAD)-dependent enzyme in the kynurenine pathway of tryptophan metabolism.[4][5] KMO is located on the outer mitochondrial membrane and catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[4][5]

By inhibiting KMO, UPF-648 effectively blocks the production of downstream neurotoxic metabolites, including 3-HK and quinolinic acid (QUIN).[2] This inhibition shifts the kynurenine pathway towards the production of kynurenic acid (KYNA), a known neuroprotectant.[2][4] UPF-648 binds to the active site of KMO near the FAD cofactor, causing a conformational change that prevents the productive binding of the natural substrate, L-kynurenine.[4][6][7]

The binding of UPF-648's carboxylate group is stabilized by conserved residues Arg83 and Tyr97, while the dichlorobenzene moiety is surrounded by hydrophobic residues.[7][8] Studies have shown that the active site architecture and the binding of UPF-648 are highly conserved between yeast and human KMO, making the yeast KMO:UPF-648 crystal structure a valuable model for drug design.[4][6]

Signaling Pathway

The primary signaling pathway affected by UPF-648 is the kynurenine pathway. By inhibiting KMO, UPF-648 modulates the concentrations of key metabolites within this pathway, leading to neuroprotective effects. Furthermore, treatment with UPF-648 has been shown to upregulate the brain-derived neurotrophic factor (BDNF)-tropomyosin receptor kinase B (TRKB)-cAMP-responsive element binding protein 1 (CREB1) pathway, which is crucial for neuronal survival and plasticity.[9]

Quantitative Data

The inhibitory potency and binding affinity of UPF-648 have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of UPF-648

| Parameter | Organism/System | Value | Reference |

| IC₅₀ | - | 20 nM | [2][4][7][10] |

| IC₅₀ | - | 40 nM | [1] |

| % KMO Inhibition | - | 81 ± 10% at 1 µM | [2] |

| KMO Blockade | - | Total at 0.1 and 0.01 mM | [2] |

Table 2: Binding Affinity of UPF-648

| Parameter | Enzyme | Value | Reference |

| Kᵢ | Recombinant human KMO | 56.7 nM | [4] |

| Kd | Wild type S. cerevisiae KMO | 137.8 ± 8 nM | [6] |

| Kd | R83M mutant S. cerevisiae KMO | 3.1 ± 0.2 µM | [6] |

| Kd | R83A mutant S. cerevisiae KMO | 3.2 ± 0.2 µM | [6] |

Table 3: In Vivo Effects of UPF-648

| Effect | Model System | Dose | Outcome | Reference |

| Metabolite Level Changes | Pregnant rats/mice offspring (brain and liver) | 50 mg/kg, i.p. | ↑ Kynurenine, ↑ KYNA, ↓ 3-HK, ↓ QUIN | [2] |

| Metabolite Level Changes | Newborn rats (brain) | 30 mg/kg | ↑ Kynurenine, ↑ KYNA, ↓ 3-HK (for up to 12 hours) | [1] |

| Neuroprotection | Drosophila model of Huntington's disease | 30 µM | Protective against rhabdomere neurodegeneration | [1] |

| Neuropathic Pain | Rat model (chronic constriction injury) | - | ↓ Hypersensitivity to mechanical and thermal stimuli | [1] |

| Neosynthesis of KP metabolites | Rat striatum (lesioned) | 0.1 mM bilateral injection | ↓ 3-HK (77%), ↓ QUIN (66%), ↑ KYNA (27%) | [2] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies derived from the cited literature for key experiments involving UPF-648.

KMO Inhibition Assay

This protocol describes a method to determine the inhibitory effect of UPF-648 on KMO activity by measuring the formation of 3-hydroxykynurenine (3-HK).

Methodology:

-

Recombinant human or S. cerevisiae KMO is used.

-

The enzyme is pre-incubated with varying concentrations of UPF-648 in a suitable reaction buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, L-kynurenine.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (L-kynurenine) and the product (3-HK).

-

The fractional velocity of 3-HK formation is calculated for each UPF-648 concentration.

-

The IC₅₀ value is determined by fitting the data to a dose-response curve.[6]

Binding Affinity Determination by Fluorescence Perturbation

This protocol outlines the determination of the dissociation constant (Kd) of UPF-648 for KMO by measuring the perturbation of the intrinsic flavin fluorescence of the enzyme.

Methodology:

-

A solution of purified wild-type or mutant KMO (e.g., 5 µM) is prepared.

-

The KMO solution is titrated with increasing concentrations of UPF-648.

-

After each addition of UPF-648, the fluorescence emission of the FAD cofactor is measured at 520 nm.

-

The change in fluorescence intensity is plotted against the concentration of UPF-648.

-

The data is fitted to the Morrison equation to calculate the dissociation constant (Kd).[4][6] This method allows for the quantification of binding affinity to both the wild-type enzyme and to mutants, providing insight into the role of specific residues in inhibitor binding.[6]

Conclusion

UPF-648 is a well-characterized and potent inhibitor of KMO with significant potential for therapeutic applications in neurodegenerative diseases and other conditions associated with dysregulation of the kynurenine pathway. Its ability to modulate the levels of neurotoxic and neuroprotective metabolites makes it an invaluable tool for researchers studying the roles of these compounds in health and disease. The availability of its co-crystal structure with KMO provides a solid foundation for the structure-based design of novel, brain-penetrant KMO inhibitors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4j36 - Cocrystal Structure of kynurenine 3-monooxygenase in complex with UPF 648 inhibitor(KMO-394UPF) - Summary - Protein Data Bank Japan [pdbj.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 8. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

UPF-648: A Deep Dive into its Interaction with Kynurenine 3-Monooxygenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan catabolic pathway, also known as the kynurenine pathway. By targeting KMO, UPF-648 effectively modulates the balance of neuroactive metabolites derived from tryptophan, demonstrating significant therapeutic potential in preclinical models of neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular interactions between UPF-648 and its target enzyme, including a detailed description of the binding site, quantitative binding data, and the downstream effects on cellular signaling. Experimental protocols for key assays are also detailed to facilitate further research and development in this promising area.

The Target Enzyme: Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase (KMO) is a flavin adenine dinucleotide (FAD)-dependent hydroxylase located on the outer mitochondrial membrane.[1] It plays a pivotal role in the kynurenine pathway by catalyzing the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[2][3] This pathway is the primary route for tryptophan degradation in mammals and produces several neuroactive compounds.[2] Inhibition of KMO is a key therapeutic strategy as it diverts the pathway away from the production of the neurotoxin quinolinic acid (QA), an NMDA receptor agonist, and towards the formation of the neuroprotective kynurenic acid (KYNA).[2][3][4]

UPF-648 Binding Site and Mechanism of Action

Crystallographic studies have elucidated the precise binding mode of UPF-648 within the active site of KMO.[1] UPF-648 binds in close proximity to the FAD cofactor, effectively blocking the substrate, L-kynurenine, from accessing the catalytic machinery.[1][4][5]

The binding is characterized by a network of specific interactions:

-

Carboxylate Group: The carboxylate moiety of UPF-648 forms crucial hydrogen bonds with the conserved residues Arginine 83 (R83) and Tyrosine 97 (Y97).[1][6]

-

Dichlorobenzene Moiety: The aromatic dichlorobenzene ring of UPF-648 is nestled within a hydrophobic pocket flanked by several residues, including Leucine 221 (L221), Methionine 230 (M230), Isoleucine 232 (I232), Leucine 234 (L234), Phenylalanine 246 (F246), Proline 321 (P321), and Phenylalanine 322 (F322).[1][6]

This binding induces a conformational change in the enzyme, perturbing the local active site structure and preventing the productive binding of L-kynurenine.[1][5] Consequently, the catalytic activity of KMO is inhibited.

Quantitative Analysis of UPF-648 Binding

The potency of UPF-648 as a KMO inhibitor has been quantified through various biochemical assays. The following tables summarize the key binding and inhibition data.

| Parameter | Species | Value | Reference |

| IC₅₀ | Human | 20 nM | [4][6][7] |

| Kᵢ | Human | 56.7 nM | [1] |

| Inhibition at 1 µM | Not Specified | 81 ± 10% | [4] |

Table 1: Inhibition Constants for UPF-648 against Human KMO

| Enzyme | Dissociation Constant (Kd) | Reference |

| Wild-type S. cerevisiae KMO | 137.8 ± 8 nM | [5] |

| R83M mutant S. cerevisiae KMO | 3.1 ± 0.2 µM | [5] |

| R83A mutant S. cerevisiae KMO | 3.2 ± 0.2 µM | [5] |

Table 2: Dissociation Constants for UPF-648 against Yeast KMO and its Mutants

Signaling Pathway Modulation by UPF-648

By inhibiting KMO, UPF-648 redirects the kynurenine pathway, leading to a decrease in the neurotoxic metabolite 3-hydroxykynurenine and a subsequent reduction in quinolinic acid.[3][4] Concurrently, the substrate L-kynurenine is shunted towards the alternative branch of the pathway, resulting in an increased synthesis of the neuroprotective kynurenic acid.[2][4] Furthermore, treatment with UPF-648 has been shown to upregulate the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB)-cAMP-responsive element binding protein 1 (CREB1) signaling pathway, which is crucial for neuronal survival and plasticity.[3]

Experimental Protocols

KMO Inhibition Assay (HPLC-based)

This assay quantifies the enzymatic activity of KMO by measuring the formation of its product, 3-hydroxykynurenine (3-HK), using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant human KMO

-

L-kynurenine (substrate)

-

NADPH

-

UPF-648 (or other test inhibitors)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., trichloroacetic acid)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADPH, and recombinant human KMO.

-

Add varying concentrations of UPF-648 to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding L-kynurenine.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant by HPLC to separate and quantify the amount of 3-HK formed.

-

Calculate the percentage of inhibition for each UPF-648 concentration relative to a control reaction without the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Dissociation Constant (Kd) Determination by Fluorescence Perturbation

This method measures the binding affinity of UPF-648 to KMO by monitoring the perturbation of the intrinsic fluorescence of the FAD cofactor upon ligand binding.

Materials:

-

Purified KMO (e.g., from S. cerevisiae)

-

UPF-648

-

Buffer (e.g., Tris-HCl, pH 8.0)

-

Fluorometer

Procedure:

-

Prepare a solution of purified KMO in the buffer at a known concentration (e.g., 5 µM).

-

Record the baseline fluorescence emission spectrum of the KMO solution (excitation typically around 450 nm, emission scan from 500 to 600 nm, with a peak around 520 nm for FAD).

-

Titrate the KMO solution with increasing concentrations of UPF-648.

-

After each addition of UPF-648, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

Monitor the change in fluorescence intensity at the emission maximum (around 520 nm).

-

Plot the change in fluorescence as a function of the UPF-648 concentration.

-

Fit the resulting binding curve to a suitable equation (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd).

Conclusion

UPF-648 stands out as a well-characterized inhibitor of kynurenine 3-monooxygenase. The detailed understanding of its binding mode, coupled with robust quantitative data on its inhibitory potency, provides a solid foundation for structure-based drug design efforts. The ability of UPF-648 to modulate the kynurenine pathway and associated signaling cascades underscores the therapeutic potential of KMO inhibition for a range of neurological disorders. The experimental protocols outlined herein offer a starting point for researchers aiming to further investigate the properties of UPF-648 and to discover and develop novel KMO inhibitors with improved pharmacological profiles.

References

- 1. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 7. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UPF-648 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of UPF-648, a potent Kynurenine 3-monooxygenase (KMO) inhibitor, in cell culture experiments.

Introduction

UPF-648 is a selective inhibitor of Kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine. By inhibiting KMO, UPF-648 blocks the production of downstream neurotoxic metabolites, such as quinolinic acid, while increasing the levels of the neuroprotective metabolite, kynurenic acid.[1] With a reported IC50 of 20 nM for KMO inhibition, UPF-648 is a valuable tool for studying the role of the kynurenine pathway in various physiological and pathological processes, including neurodegenerative diseases and cancer.[1][2][3][4]

Data Summary

The following table summarizes the key quantitative data for UPF-648.

| Property | Value | Reference |

| Molecular Weight | 259.09 g/mol | [1] |

| Molecular Weight (Sodium Salt) | 281.07 g/mol | [5] |

| Appearance | White to off-white solid | [1] |

| Solubility | ≥ 50 mg/mL in Ethanol | [1] |

| IC50 for KMO | 20 nM | [1][2][3][4] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM UPF-648 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of UPF-648.

Materials:

-

UPF-648 powder

-

Anhydrous/absolute ethanol

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of UPF-648:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L * 0.001 L * 259.09 g/mol * 1000 mg/g = 2.59 mg

-

-

-

Weigh the UPF-648 powder:

-

Accurately weigh out 2.59 mg of UPF-648 powder using an analytical balance.

-

-

Dissolve the powder:

-

Add 1 mL of anhydrous/absolute ethanol to the vial containing the UPF-648 powder.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Sterilization (Optional but Recommended):

-

If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

-

Protocol 2: Determination of Optimal Working Concentration in Cell Culture

The optimal working concentration of UPF-648 can vary depending on the cell type and the specific experimental goals. A concentration of 1 mM has been used in triple-negative breast cancer cells to achieve significant KMO inhibition without affecting cell viability.[6] However, it is crucial to determine the optimal concentration for your specific cell line.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

UPF-648 stock solution (e.g., 10 mM)

-

Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

-

Preparation of Serial Dilutions:

-

Prepare a series of dilutions of the UPF-648 stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Remember to include a vehicle control (medium with the same final concentration of ethanol as the highest UPF-648 concentration).

-

-

Cell Treatment:

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of UPF-648.

-

-

Incubation:

-

Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Assay:

-

Perform a cell viability assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration.

-

Select the highest concentration that does not significantly affect cell viability for your functional assays.

-

Visualizations

Kynurenine Pathway and UPF-648 Inhibition

The following diagram illustrates the Kynurenine Pathway and highlights the inhibitory action of UPF-648 on the KMO enzyme.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 4. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol: Cell-Based Assay for the Evaluation of UPF-648, a Kynurenine 3-Monooxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF-648 is a potent and selective inhibitor of kynurenine 3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[1][3] Inhibition of KMO by UPF-648 effectively blocks this conversion, leading to a metabolic shift that favors the production of kynurenic acid (KYNA), a neuroprotective antagonist of ionotropic glutamate receptors.[2][4] This application note provides a detailed protocol for a cell-based assay to characterize the activity of UPF-648 and similar KMO inhibitors.

Mechanism of Action

UPF-648 binds to the active site of KMO in close proximity to the flavin adenine dinucleotide (FAD) cofactor.[1][5] This binding event perturbs the local structure of the active site, thereby preventing the productive binding of the substrate, L-kynurenine.[1][5] Consequently, the downstream production of 3-HK and quinolinic acid (QUIN) is reduced, while the accumulation of L-kynurenine leads to its increased conversion to the neuroprotective metabolite KYNA by kynurenine aminotransferases (KATs).[2]

Data Presentation

The inhibitory activity of UPF-648 on KMO can be quantified by determining its half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 | Reference |

| UPF-648 | Kynurenine 3-Monooxygenase (KMO) | 20 nM | [1][2] |

Signaling Pathway

The following diagram illustrates the kynurenine pathway and the point of intervention by UPF-648.

Experimental Protocols

This protocol describes a cell-based assay to measure the inhibitory effect of UPF-648 on KMO activity by quantifying the production of kynurenic acid (KYNA) in the cell culture supernatant.

Materials

-

Cell Line: Human neuroblastoma cell line (e.g., SK-N-SH) or other suitable cell line expressing KMO.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

L-Tryptophan Solution: Sterile-filtered 10 mM L-tryptophan in phosphate-buffered saline (PBS).

-

UPF-648 Stock Solution: 10 mM UPF-648 in dimethyl sulfoxide (DMSO).

-

Assay Plate: 96-well cell culture plate.

-

Reagents for KYNA detection: High-performance liquid chromatography (HPLC) system with a fluorescence detector or a tandem mass spectrometer (LC-MS/MS).[6][7]

Experimental Workflow

Step-by-Step Procedure

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete cell culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare a serial dilution of the UPF-648 stock solution in a serum-free medium to obtain final concentrations ranging from 1 nM to 100 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest UPF-648 concentration.

-

-

Cell Treatment:

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of serum-free medium containing 100 µM L-tryptophan to each well.

-

Add the prepared UPF-648 dilutions and the vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 to 72 hours.

-

-

Sample Collection:

-

After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell monolayer.

-

Store the supernatants at -80°C until analysis.

-

-

Quantification of Kynurenic Acid (KYNA):

-

Thaw the supernatant samples on ice.

-

Analyze the concentration of KYNA in the supernatants using a validated HPLC with fluorescence detection or LC-MS/MS method.[6][7]

-

A detailed protocol for HPLC analysis of kynurenine pathway metabolites can be adapted from existing literature.[6][8] The mobile phase typically consists of a potassium phosphate buffer with acetonitrile, and detection is performed at specific excitation and emission wavelengths for KYNA.[8]

-

-

Data Analysis:

-

Calculate the percentage of KMO inhibition for each concentration of UPF-648 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the UPF-648 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Conclusion

This application note provides a comprehensive protocol for a cell-based assay to evaluate the inhibitory activity of UPF-648 on KMO. By measuring the accumulation of the neuroprotective metabolite kynurenic acid, researchers can effectively characterize the potency and cellular efficacy of KMO inhibitors. This assay is a valuable tool for the screening and development of novel therapeutics targeting the kynurenine pathway for the treatment of neurodegenerative diseases and other related disorders.

References

- 1. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]

Determining the IC50 of UPF-648 in a Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

Application Note

Introduction

Kynurenine 3-monooxygenase (KMO), a flavin-dependent enzyme, is a critical regulator in the kynurenine pathway of tryptophan metabolism.[1][2][3] It catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine.[4] Inhibition of KMO is a promising therapeutic strategy for several neurodegenerative diseases, as it can shift the metabolic pathway towards the production of the neuroprotective metabolite kynurenic acid and decrease the formation of neurotoxic metabolites.[1][3][5] UPF-648 is a potent inhibitor of KMO with a reported IC50 value in the nanomolar range.[5][6][7] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of UPF-648 in a KMO inhibition assay.

Principle of the Assay

The activity of KMO can be determined by monitoring the consumption of its co-substrate, NADPH, which absorbs light at 340 nm.[8] As KMO catalyzes the hydroxylation of L-kynurenine, NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme's activity. In the presence of an inhibitor like UPF-648, the rate of NADPH consumption is reduced. By measuring the KMO activity at various concentrations of UPF-648, an IC50 value can be calculated, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols

Materials and Reagents

-

Recombinant human KMO enzyme

-

UPF-648

-

L-kynurenine

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Potassium phosphate buffer

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Preparation of Reagents

-

KMO Enzyme Stock Solution: Reconstitute the lyophilized recombinant human KMO enzyme in a suitable buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

UPF-648 Stock Solution: Prepare a 10 mM stock solution of UPF-648 in 100% DMSO.

-

L-kynurenine Stock Solution: Prepare a 10 mM stock solution of L-kynurenine in the assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).

-

NADPH Stock Solution: Prepare a 10 mM stock solution of NADPH in the assay buffer. Store protected from light and on ice.

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.

Assay Procedure

-

Serial Dilution of UPF-648: Prepare a series of dilutions of UPF-648 from the 10 mM stock solution using the assay buffer. A typical concentration range for the final assay could be from 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

Enzyme Preparation: Dilute the KMO enzyme stock solution in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Plate Setup:

-

Add 5 µL of the diluted UPF-648 solutions (or vehicle control, e.g., buffer with the same percentage of DMSO) to the wells of a 96-well microplate.

-

Add 85 µL of the diluted KMO enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of the Reaction:

-

Prepare a substrate mix containing L-kynurenine and NADPH in the assay buffer. The final concentrations in the 100 µL reaction volume should be at or near the Km values for each substrate (typically in the low micromolar range).

-

Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction.

-

-

Measurement of Absorbance:

-

Immediately place the microplate in a microplate reader pre-set to 340 nm.

-

Measure the absorbance kinetically every 30 seconds for 15-30 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of UPF-648 by calculating the slope of the linear portion of the absorbance versus time curve.

-

Normalize the Data: Express the reaction rates as a percentage of the activity of the uninhibited control (vehicle only).

-

Generate a Dose-Response Curve: Plot the percentage of KMO activity against the logarithm of the UPF-648 concentration.

-

Determine the IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

Table 1: Inhibition of KMO by UPF-648

| UPF-648 Concentration (nM) | KMO Activity (% of Control) |

| 1 | 98.5 |

| 5 | 85.2 |

| 10 | 65.7 |

| 20 | 50.1 |

| 50 | 25.3 |

| 100 | 10.8 |

| 500 | 2.1 |

| 1000 | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary. The reported IC50 for UPF-648 is approximately 20 nM.[5][7]

Mandatory Visualization

Caption: Kynurenine pathway and the inhibitory action of UPF-648 on KMO.

Caption: Experimental workflow for determining the IC50 of UPF-648.

References

- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Deletion of Kynurenine 3-Monooxygenase in Mice: A NEW TOOL FOR STUDYING KYNURENINE PATHWAY METABOLISM IN PERIPHERY AND BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are KMO inhibitors and how do they work? [synapse.patsnap.com]

- 4. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for In Vivo Delivery of UPF-648

For Researchers, Scientists, and Drug Development Professionals

Introduction

UPF-648 is a potent and specific inhibitor of Kynurenine 3-monooxygenase (KMO), a key enzyme in the tryptophan metabolic pathway, also known as the kynurenine pathway.[1] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). Inhibition of KMO by UPF-648 leads to a decrease in the production of downstream neurotoxic metabolites, such as 3-HK and quinolinic acid (QUIN), and shunts the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA).[1][2] This modulation of the kynurenine pathway makes UPF-648 a valuable research tool for studying the role of this pathway in various pathological conditions, including neurodegenerative diseases, inflammation, and cancer. These application notes provide detailed protocols for the in vivo delivery of UPF-648 in rodent models, along with relevant quantitative data to guide experimental design.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of UPF-648 based on in vitro and in vivo studies.

| Parameter | Value | Species/Model | Notes | Reference |

| IC₅₀ | 20 nM | Recombinant KMO | In vitro measure of potency. | [2] |

| Kᵢ | 56.7 nM | Recombinant Human KMO | In vitro binding affinity. | [3] |

| In Vivo Dosage (Intraperitoneal) | 50 mg/kg | Pregnant rats or mice | Single injection on the last day of gestation. | [1] |

| In Vivo Dosage (Bilateral Intracerebral) | 0.1 mM | Rats | Direct injection into the lesioned striatum. | [1] |

| Effect on KMO Activity (in vitro) | 81 ± 10% inhibition | @ 1 µM | [1] | |

| Effect on 3-HK Neosynthesis (in vivo) | ↓ 77% | Rat striatum | Following bilateral injection of 0.1 mM UPF-648. | [1] |

| Effect on QUIN Neosynthesis (in vivo) | ↓ 66% | Rat striatum | Following bilateral injection of 0.1 mM UPF-648. | [1] |

| Effect on KYNA Neosynthesis (in vivo) | ↑ 27% | Rat striatum | Following bilateral injection of 0.1 mM UPF-648. | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of UPF-648 within the kynurenine pathway and a general workflow for in vivo experiments.

Detailed Methodologies

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

This protocol is based on a reported dosage of 50 mg/kg for in vivo studies in rodents.

Materials:

-

UPF-648 powder

-

Vehicle solution (e.g., 20% DMSO in sterile saline)

-

Sterile 1 mL syringes

-

Sterile needles (25-27 gauge)

-

70% ethanol

-

Sterile gauze or cotton swabs

-

Appropriate mouse restraint device

Procedure:

-

Preparation of UPF-648 Solution:

-

Calculate the required amount of UPF-648 based on the body weight of the mice and the desired dose (50 mg/kg).

-

Prepare a stock solution of UPF-648 in a suitable solvent. While the exact vehicle for the 50 mg/kg dose is not specified in the available literature, a common vehicle for intraperitoneal injections of similar compounds is a mixture of DMSO and saline. For example, dissolve UPF-648 in DMSO to create a concentrated stock, and then dilute with sterile saline to the final desired concentration. A final concentration of 20% DMSO in saline is often well-tolerated.

-

Ensure the final injection volume is appropriate for the mouse (typically 100-200 µL for a 20-25g mouse).

-

Warm the solution to room temperature before injection to minimize discomfort to the animal.

-

-

Animal Restraint:

-

Gently restrain the mouse using an appropriate method. The "three-fingers" restraint method is commonly used.

-

Ensure the mouse is held securely but without restricting its breathing.

-

-

Injection Procedure:

-

Turn the restrained mouse to expose its abdomen.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or other vital organs.

-

Disinfect the injection site with a 70% ethanol wipe.

-

Using a new sterile needle for each animal, insert the needle at a 30-45 degree angle with the bevel facing up.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ (you should see negative pressure).

-

Slowly inject the UPF-648 solution.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring:

-

Observe the animal for any signs of distress or adverse reactions following the injection.

-

Protocol 2: Bilateral Intracerebral Injection in Rats

This protocol is based on a study investigating the de novo synthesis of kynurenine pathway metabolites in the rat striatum.

Materials:

-

UPF-648 powder

-

Sterile phosphate-buffered saline (PBS)

-

Stereotaxic apparatus

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scalpel, drill, etc.)

-

Hamilton syringe with a fine-gauge needle

-

Suturing material

Procedure:

-

Preparation of UPF-648 Solution:

-

Dissolve UPF-648 in sterile PBS to a final concentration of 0.1 mM.[1]

-

Ensure the solution is sterile-filtered before use.

-

-

Animal Preparation and Surgery:

-

Anesthetize the rat using an appropriate anesthetic and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-